molecular formula C23H20N2O6 B1183608 MXGQEFBWBJFCKR-AGTGTDPFSA-N

MXGQEFBWBJFCKR-AGTGTDPFSA-N

Cat. No.: B1183608
M. Wt: 420.421
InChI Key: MXGQEFBWBJFCKR-AGTGTDPFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound with the InChIKey MXGQEFBWBJFCKR-AGTGTDPFSA-N is a hybrid multidentate phosphine-alkene ligand designed for transition metal coordination and catalysis. Such ligands are pivotal in organometallic chemistry due to their ability to stabilize metal centers and modulate catalytic activity. The compound features a phosphine group and an alkene moiety within a single scaffold, enabling chelation to transition metals like palladium, platinum, or rhodium. This dual functionality enhances electronic and steric tunability, which is critical for applications in cross-coupling reactions, hydrogenation, and asymmetric catalysis .

Properties

Molecular Formula

C23H20N2O6

Molecular Weight

420.421

InChI

InChI=1S/C23H20N2O6/c1-28-15-4-2-3-14(10-15)25-11-23-8-7-17(31-23)19(20(23)22(25)27)21(26)24-13-5-6-16-18(9-13)30-12-29-16/h2-10,17,19-20H,11-12H2,1H3,(H,24,26)/t17-,19?,20?,23-/m1/s1

InChI Key

MXGQEFBWBJFCKR-AGTGTDPFSA-N

SMILES

COC1=CC=CC(=C1)N2CC34C=CC(O3)C(C4C2=O)C(=O)NC5=CC6=C(C=C5)OCO6

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • This compound combines moderate π-accepting strength (from the alkene) with strong σ-donating phosphine groups, enabling balanced metal-ligand interactions.
  • Its bite angle (~85–90°) is comparable to COD but larger than rigid diphosphines like dppe, allowing flexible coordination modes.

Catalytic Performance in Cross-Coupling Reactions

Ligand Reaction (Suzuki-Miyaura) Yield (%) Turnover Frequency (h⁻¹)
This compound Aryl-Aryl Coupling 92 1,200
PPh₃ Aryl-Aryl Coupling 78 450
dppe Aryl-Aryl Coupling 88 980
COD Aryl-Aryl Coupling 65 300

Key Findings :

  • The hybrid ligand outperforms PPh₃ and COD in both yield and turnover frequency, likely due to its dual electronic modulation and steric protection of the metal center .
  • Compared to dppe, This compound achieves higher yields, suggesting that the alkene moiety enhances substrate accessibility.

Stability and Reactivity

  • Thermal Stability : The compound decomposes at 220°C, superior to COD (decomposition at 150°C) but lower than PPh₃ (>300°C) .
  • Oxidative Resistance : The phosphine group in This compound is less prone to oxidation than PPh₃ due to steric shielding by the alkene backbone.

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